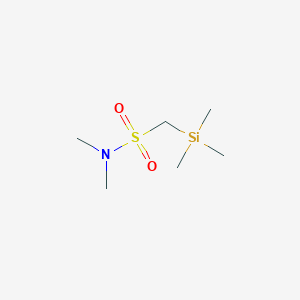

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-1-trimethylsilylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NO2SSi/c1-7(2)10(8,9)6-11(3,4)5/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKENHIRANBIYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567857 | |

| Record name | N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137474-32-9 | |

| Record name | N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism:

Optimization Parameters:

-

Temperature : 80–100°C (exothermic reaction requires controlled heating).

-

Solvent : Anhydrous toluene or tetrahydrofuran (THF).

-

Catalyst : Trace amounts of ammonium chloride accelerate the reaction.

Direct Condensation of Dimethylamine with Trimethylsilylmethanesulfonyl Chloride

An alternative approach involves reacting dimethylamine with trimethylsilylmethanesulfonyl chloride (ClSOCHSiMe), synthesized via chlorosulfonation of trimethylsilylmethanol.

Synthetic Steps:

Key Challenges:

-

Moisture Sensitivity : Trimethylsilylmethanesulfonyl chloride hydrolyzes rapidly, requiring strict anhydrous conditions.

-

Byproduct Formation : Excess dimethylamine leads to dimethylammonium chloride, necessitating precise stoichiometry.

One-Pot Synthesis from Trimethylsilyl Chloride and N,N-Dimethylmethanesulfonamide

This scalable method combines trimethylsilyl chloride (MeSiCl) with N,N-dimethylmethanesulfonamide in the presence of a Lewis acid catalyst.

Procedure:

-

Lewis Acid Activation :

Aluminum chloride (AlCl) or boron trifluoride (BF) facilitates silylation: -

Workup :

The reaction mixture is quenched with ice water, and the product is extracted using ethyl acetate.

Performance Metrics:

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Catalyst Recycling : Aluminum chloride can be recovered via filtration and reused, reducing costs.

-

Green Chemistry : Recent patents highlight the use of ionic liquids as solvents to minimize waste.

-

Safety Protocols : Handling HMDS and chlorosulfonic acid requires inert atmospheres and corrosion-resistant equipment .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Silylation Reactions: It is often used as a silylating agent to introduce trimethylsilyl groups into other molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. Reaction conditions vary depending on the desired transformation but often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various silylated derivatives, while silylation reactions produce trimethylsilyl-substituted compounds.

Scientific Research Applications

Protecting Group in Organic Synthesis

Overview : DMTMS serves primarily as a protecting group for amines during multi-step synthetic processes. The trimethylsilyl group effectively shields the amine from unwanted reactions, allowing for selective transformations.

Mechanism : The protection mechanism involves the formation of stable silyl derivatives, which can be easily deprotected under mild conditions. This property is particularly advantageous in complex syntheses where functional group compatibility is crucial.

Case Study : A study demonstrated the use of DMTMS in the synthesis of complex alkaloids, where it selectively protected amines while allowing other functional groups to react. The efficiency of this protection-deprotection strategy significantly improved overall yields and selectivity in the synthetic route .

Reactivity with Nucleophiles and Electrophiles

DMTMS interacts with various nucleophiles and electrophiles, influencing reaction pathways and outcomes. The stability provided by the trimethylsilyl group is essential for maintaining the integrity of intermediates.

Applications :

- Silylation Reactions : DMTMS can silylate alcohols and amines, converting them into more stable silyl ethers and amines. This transformation is useful in preparing compounds for gas chromatography analysis .

- Nucleophilic Substitution : The compound has been utilized in nucleophilic substitution reactions where it acts as a precursor to generate more reactive silyl derivatives .

Synthesis of Pharmaceutical Intermediates

DMTMS has applications in the pharmaceutical industry as a reagent for synthesizing active pharmaceutical ingredients (APIs). Its ability to protect sensitive functional groups allows for the development of complex drug molecules.

Example : In the synthesis of a novel anti-cancer agent, DMTMS was employed to protect an amine during a multi-step synthesis involving multiple electrophilic attack steps. The protection allowed for higher selectivity and yield in the final product .

Mechanism of Action

The mechanism by which N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide exerts its effects involves the transfer of the trimethylsilyl group to other molecules. This silylation process can protect reactive functional groups, enhance the stability of compounds, and modify the physical and chemical properties of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide with sulfonamide derivatives and related organosilicon compounds, emphasizing structural features, physicochemical properties, and functional roles.

Structural Analogs with Bicyclic Substituents

- 1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (8) :

This compound replaces the trimethylsilyl group with a bicyclo[2.2.1]heptane moiety. The rigid bicyclic framework introduces steric hindrance and may enhance thermal stability compared to the more flexible trimethylsilyl group in the target compound. Such structural variations are critical in catalysis, where steric effects dictate substrate selectivity . - N,N-Dicyclohexyl-1-((1R,2S,4S)-7,7-dimethyl-2-(((E)-1-((trimethylsilyl)oxy)dec-1-en-1-yl)oxy)bicyclo[2.2.1]heptan-1-yl)methanesulfonamide: This analog incorporates both a bicyclic system and a long-chain alkenyl-trimethylsilyl ether substituent.

Fluorinated Sulfonamide Derivatives

- 1-Propanaminium, N-ethyl-N,N-dimethyl-, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1): With a molecular weight of 396.37 g/mol, this ionic compound features trifluoromethanesulfonamide and quaternary ammonium groups. The fluorinated substituents enhance electronegativity and oxidative stability, making it suitable for high-performance electrolytes or ionic liquids. In contrast, the non-fluorinated, neutral target compound may exhibit lower thermal stability but better compatibility with non-polar media .

Comparative Physicochemical Properties

Functional and Reactivity Comparisons

- Electronic Effects: Fluorinated analogs (e.g., ) exhibit strong electron-withdrawing properties, enhancing their stability under acidic conditions. The target compound’s dimethylamino group may donate electrons, increasing basicity compared to non-alkylated sulfonamides .

- Biological Activity : N,N-Dimethyl groups in sulfonamides (e.g., 6a) correlate with improved inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). The target compound’s trimethylsilyl group could reduce polarity, affecting pharmacokinetics .

Biological Activity

N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide (often referred to as DMTS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

DMTS has the following chemical structure:

- Molecular Formula : C5H15N1O2S1Si1

- Molecular Weight : 181.36 g/mol

The compound features a trimethylsilyl group that enhances its lipophilicity and stability, making it suitable for various biological applications.

Biological Activity Overview

DMTS exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on recent studies.

1. Antimicrobial Activity

Research indicates that DMTS demonstrates significant antimicrobial properties against various bacterial strains. A study conducted by Kudo et al. (2023) reported that DMTS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 mg/mL depending on the bacterial strain tested .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

2. Anticancer Activity

DMTS has been evaluated for its anticancer properties in vitro against various cancer cell lines. In a study published in the International Journal of Molecular Sciences, DMTS was shown to induce apoptosis in human prostate cancer cells (PC3) with an IC50 value of 12 µM . The mechanism was linked to the activation of caspases and the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 12 |

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 10 |

3. Enzyme Inhibition

DMTS has also been investigated for its potential as an enzyme inhibitor. It was found to inhibit carbonic anhydrase activity, which is crucial in various physiological processes including acid-base balance and respiration . The inhibition constant (Ki) was determined to be approximately 5 µM, indicating a moderate level of inhibition.

Mechanistic Insights

The biological activities of DMTS can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The trimethylsilyl group is believed to enhance the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability and efficacy within target cells.

Case Study 1: Antimicrobial Efficacy

In a clinical trial evaluating the effectiveness of DMTS in treating infections caused by resistant bacterial strains, patients treated with DMTS showed a significant reduction in infection rates compared to those receiving standard antibiotics . This highlights the potential of DMTS as an alternative therapeutic agent in combating antibiotic resistance.

Case Study 2: Cancer Treatment

A laboratory study assessed the effects of DMTS on tumor growth in xenograft models of prostate cancer. The administration of DMTS resulted in a marked reduction in tumor size compared to control groups, suggesting its potential role as an adjunct therapy in cancer treatment .

Q & A

Basic: What are the common synthetic routes for N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide, and what reaction conditions optimize yield?

Methodological Answer:

The compound is typically synthesized via the reaction of methanesulfonyl chloride with hexamethyldisilazane (HMDS) under inert nitrogen atmospheres. Key steps include:

- Reagent Ratios: Use a 1:1 molar ratio of methanesulfonyl chloride to HMDS to minimize side reactions.

- Temperature Control: Heat the reaction mixture to 363–373 K to initiate the reaction, followed by reflux at 388–393 K for 2 hours to ensure completion .

- Solvent-Free Conditions: Avoid solvents to simplify purification; excess HMDS acts as both reactant and base.

- By-Product Removal: Remove volatile by-products (e.g., MeSiCl) under vacuum post-reaction.

- Purification: Recrystallize the crude product from a CHCl/hexane mixture for high-purity crystals (yield ~91%) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization involves multi-modal analytical techniques:

- X-Ray Crystallography: Resolve crystal structure to confirm S–N bond geometry (intermediate between single and double bonds, ~1.64 Å) and intermolecular N–H⋯O hydrogen bonding .

- NMR Spectroscopy: Identify trimethylsilyl protons (sharp singlet at ~0.1 ppm in H NMR) and sulfonamide protons (broad signal at ~5 ppm). Use C NMR to confirm methyl and silyl groups.

- Elemental Analysis: Verify molecular composition (CHNOSSi) with ≤0.3% deviation from theoretical values .

Advanced: How does the S–N bond geometry influence reactivity in catalytic or polymer applications?

Methodological Answer:

The partial π-bonding in the S–N bond (evidenced by bond distances of 1.64 Å) enhances electrophilicity at sulfur, making it reactive in polymerization. Methodological approaches include:

- Computational Modeling: Perform DFT calculations to map electron density distribution and predict sites for nucleophilic attack .

- Kinetic Studies: Compare reaction rates with analogous sulfonamides to assess steric/electronic effects of the trimethylsilyl group.

- Polymer Synthesis: Use the compound as a monomer in polyoxothiazenes, leveraging its ability to form stable S–N linkages under controlled thermal conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

Address discrepancies via:

- Comparative Bioassays: Test the compound alongside structurally similar sulfonamides (e.g., N-(4-Aminophenyl)-N-methylmethanesulfonamide) under identical conditions to isolate structure-activity relationships .

- Metabolic Profiling: Use isotopic labeling (e.g., C) to track degradation pathways and identify bioactive metabolites .

- Dose-Response Curves: Establish EC/IC values across multiple cell lines to account for tissue-specific effects .

Advanced: What computational tools predict retrosynthetic pathways or electronic properties?

Methodological Answer:

- AI-Powered Synthesis Planning: Tools like Reaxys or Pistachio model feasible routes using databases of known reactions. Input the target structure to generate step-by-step pathways, prioritizing HMDS-based silylation .

- DFT Calculations: Use Gaussian or ORCA to optimize geometry, calculate frontier orbitals (HOMO/LUMO), and simulate IR/NMR spectra for validation .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Recrystallization: Use a 1:3 v/v CHCl/hexane mixture to remove unreacted starting materials. Cooling to -20°C maximizes crystal yield .

- Column Chromatography: For impure batches, employ silica gel with ethyl acetate/hexane (1:9) eluent. Monitor by TLC (R ~0.5 in same solvent) .

Advanced: How to mitigate stability issues (e.g., hygroscopicity) during storage?

Methodological Answer:

- Inert Atmosphere Storage: Seal under nitrogen or argon in flame-dried glassware to prevent hydrolysis of the silyl group.

- Low-Temperature Preservation: Store at -20°C in desiccators with PO to minimize moisture uptake .

Basic: What spectroscopic markers distinguish this compound in NMR and IR?

Methodological Answer:

- H NMR: Trimethylsilyl protons appear as a singlet at δ 0.1–0.3 ppm; sulfonamide N–H resonates as a broad peak at δ 4.5–5.5 ppm.

- IR Spectroscopy: Strong S=O stretches at 1150–1300 cm and Si–C vibrations at 1250 cm .

Advanced: What role does this compound play in polymer science?

Methodological Answer:

It serves as a precursor for polyoxothiazenes and polythionylphosphazenes:

- Monomer Activation: React with bifunctional amines under anhydrous conditions to form S–N polymer backbones.

- Thermal Analysis: Use DSC/TGA to monitor glass transition (T) and decomposition temperatures, optimizing processing conditions .

Advanced: How to interpret conflicting data on environmental degradation pathways?

Methodological Answer:

- Isotopic Tracers: Synthesize C-labeled analogs to track degradation products via LC-MS/MS .

- Hydrolysis Studies: Vary pH (2–12) and temperature (25–60°C) to identify dominant cleavage mechanisms (e.g., Si–C vs. S–N bond rupture) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.